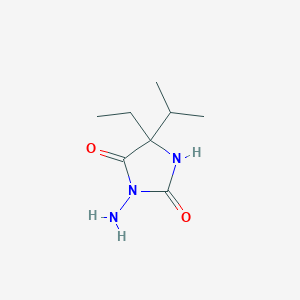
Cyclopropane-1,2-dicarbohydrazide;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane-1,2-dicarbohydrazide;trihydrate is a chemical compound with the molecular formula C5H10N4O2·3H2O It is a derivative of cyclopropane, featuring two carbohydrazide groups attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-dicarbohydrazide;trihydrate can be synthesized through the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or water. The resulting product is then purified through recrystallization to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
Cyclopropane-1,2-dicarbohydrazide;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic/basic conditions.
Major Products
Oxidation: Formation of cyclopropane-1,2-dicarboxylic acid derivatives.
Reduction: Formation of cyclopropane-1,2-dicarbohydrazine.
Substitution: Formation of various substituted hydrazides.
科学研究应用
Cyclopropane-1,2-dicarbohydrazide;trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopropane-1,2-dicarbohydrazide;trihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Cyclopropane-1,2-dicarboxylic acid
- Cyclopropane-1,2-dicarbohydrazine
- Cyclopropane-1,2-dicarboxamide
Uniqueness
Cyclopropane-1,2-dicarbohydrazide;trihydrate is unique due to its specific structural features, such as the presence of two carbohydrazide groups and the trihydrate form. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H26N8O7 |
|---|---|
分子量 |
370.36 g/mol |
IUPAC 名称 |
cyclopropane-1,2-dicarbohydrazide;trihydrate |
InChI |
InChI=1S/2C5H10N4O2.3H2O/c2*6-8-4(10)2-1-3(2)5(11)9-7;;;/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11);3*1H2 |
InChI 键 |
HPYRGESZOODOMN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


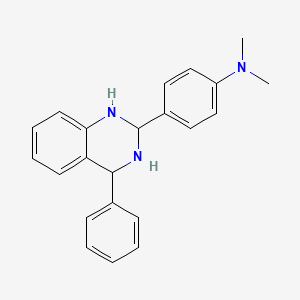
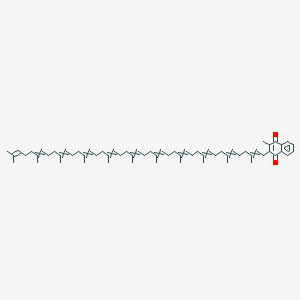
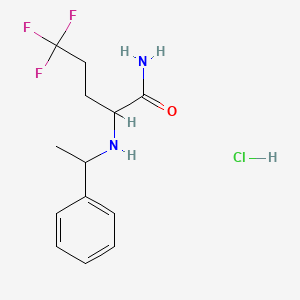
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
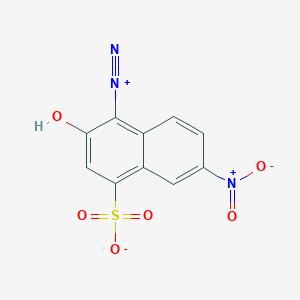
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
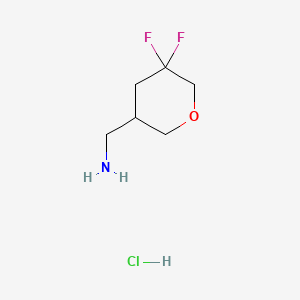


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
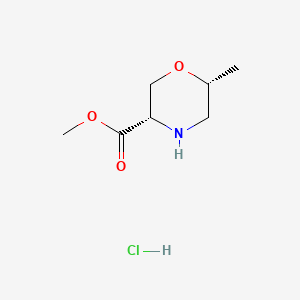
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
